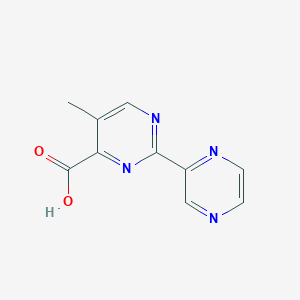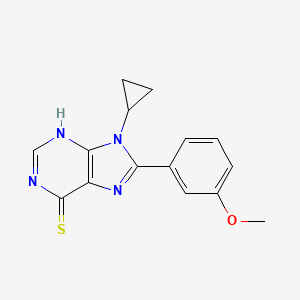
9-Cyclopropyl-8-(3-methoxyphenyl)-3,9-dihydro-6H-purine-6-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Cyclopropyl-8-(3-methoxyphenyl)-1H-purine-6(9H)-thione is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a cyclopropyl group, a methoxyphenyl group, and a thione group, making it structurally unique and potentially interesting for various scientific applications.
Preparation Methods
The synthesis of 9-Cyclopropyl-8-(3-methoxyphenyl)-1H-purine-6(9H)-thione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the purine core, followed by the introduction of the cyclopropyl and methoxyphenyl groups. The thione group is usually introduced in the final steps. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield. Industrial production methods would scale up these laboratory procedures, optimizing for cost, efficiency, and safety.
Chemical Reactions Analysis
9-Cyclopropyl-8-(3-methoxyphenyl)-1H-purine-6(9H)-thione can undergo various chemical reactions, including:
Oxidation: This reaction can convert the thione group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the thione group to a thiol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its structural similarity to nucleotides makes it a candidate for studying DNA/RNA interactions.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient, particularly in antiviral or anticancer research.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 9-Cyclopropyl-8-(3-methoxyphenyl)-1H-purine-6(9H)-thione would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. The cyclopropyl and methoxyphenyl groups could affect its binding affinity and specificity, while the thione group might participate in redox reactions or form covalent bonds with target molecules.
Comparison with Similar Compounds
Similar compounds include other purine derivatives with different substituents. For example:
9-Cyclopropyl-8-(3-methoxyphenyl)-1H-purine-6(9H)-one: This compound has a carbonyl group instead of a thione group.
8-(3-Methoxyphenyl)-9H-purine-6-thione: This lacks the cyclopropyl group. The uniqueness of 9-Cyclopropyl-8-(3-methoxyphenyl)-1H-purine-6(9H)-thione lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
682345-28-4 |
|---|---|
Molecular Formula |
C15H14N4OS |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
9-cyclopropyl-8-(3-methoxyphenyl)-3H-purine-6-thione |
InChI |
InChI=1S/C15H14N4OS/c1-20-11-4-2-3-9(7-11)13-18-12-14(16-8-17-15(12)21)19(13)10-5-6-10/h2-4,7-8,10H,5-6H2,1H3,(H,16,17,21) |
InChI Key |
IKVGZTOOEHHBJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(N2C4CC4)NC=NC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12939088.png)
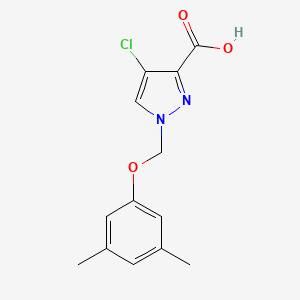



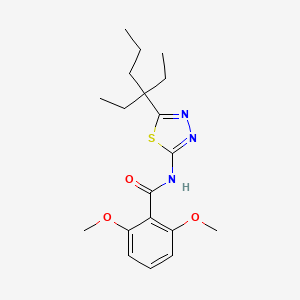
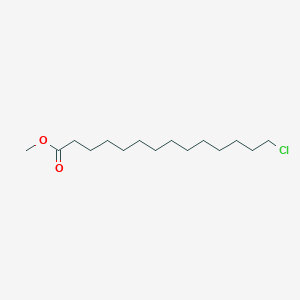
![[(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12939136.png)
![9-Butyl-6-{[(pyridin-4-yl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B12939138.png)
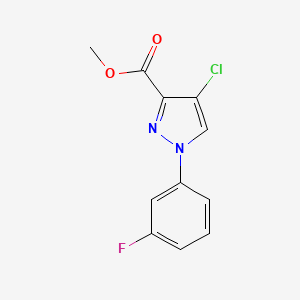
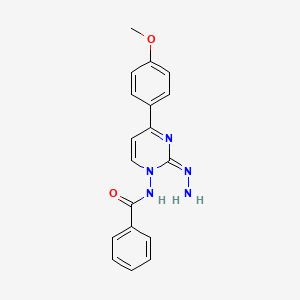
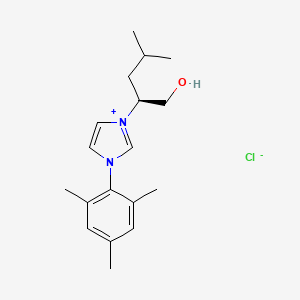
![5,7-dihydroxy-2-(4-hydroxyphenyl)-3,8-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B12939152.png)
